molecular formula C10H10N2O3 B12565422 2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- CAS No. 189322-86-9

2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)-

Cat. No.: B12565422
CAS No.: 189322-86-9
M. Wt: 206.20 g/mol
InChI Key: WVZDHOHBRFLSTJ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- is an organic compound that belongs to the class of furanones. Furanones are heterocyclic compounds containing a furan ring with a ketone group. This specific compound is characterized by the presence of a phenylazo group, which is a functional group consisting of a phenyl ring attached to a nitrogen-nitrogen double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- typically involves the reaction of 3-hydroxy-2(3H)-furanone with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general reaction scheme is as follows:

    Formation of Diazonium Salt: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 3-hydroxy-2(3H)-furanone in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- involves its interaction with various molecular targets. The phenylazo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, dihydro-3-hydroxy-3-(methylazo)-
  • 2(3H)-Furanone, dihydro-3-hydroxy-3-(ethylazo)-
  • 2(3H)-Furanone, dihydro-3-hydroxy-3-(benzylazo)-

Uniqueness

2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. The phenyl ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Properties

CAS No.

189322-86-9

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-hydroxy-3-phenyldiazenyloxolan-2-one

InChI

InChI=1S/C10H10N2O3/c13-9-10(14,6-7-15-9)12-11-8-4-2-1-3-5-8/h1-5,14H,6-7H2

InChI Key

WVZDHOHBRFLSTJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(N=NC2=CC=CC=C2)O

Origin of Product

United States

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